Disperse red 169
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Overview
Description
Disperse Red 169 is a synthetic dye belonging to the category of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester. Disperse dyes are non-ionic and have low water solubility, making them suitable for hydrophobic fibers. This compound is known for its vibrant red color and is used extensively in the textile industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Disperse Red 169 involves several steps. One common method includes the reaction of hydroquinone with mandelic acid to form an intermediate compound. This intermediate is then reacted with propoxy mandelic acid in the presence of phosphoric acid to obtain another intermediate. Finally, this intermediate is oxidized using chloranil to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization and filtration to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Disperse Red 169 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond in the dye, leading to the formation of amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the dye.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Disperse Red 169 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing synthetic fibers, and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of Disperse Red 169 involves its interaction with the fibers or materials it is used to dye. The dye molecules are absorbed into the fibers through van der Waals forces and dipole interactions. The azo bond in the dye can undergo photoisomerization, changing its configuration and affecting its color properties. This photoisomerization is a key feature in applications such as photodynamic therapy and light-responsive materials .
Comparison with Similar Compounds
Disperse Red 169 can be compared with other disperse dyes such as Disperse Red 17, Disperse Red 11, and Disperse Red 60:
Disperse Red 17: Similar in structure but differs in the substituents on the aromatic rings, leading to different dyeing properties and applications.
Disperse Red 11: Another anthraquinone-based dye with different functional groups, affecting its solubility and colorfastness.
Disperse Red 60: Known for its use in photodynamic therapy due to its strong absorption in the visible region.
This compound is unique due to its specific molecular structure, which provides distinct color properties and stability, making it highly suitable for industrial applications.
Properties
Molecular Formula |
C20H19ClN6O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[4-(2-chloro-4-nitrophenyl)-N-[2-(2-cyanoethoxy)ethyl]-2-diazenylanilino]propanenitrile |
InChI |
InChI=1S/C20H19ClN6O3/c21-18-14-16(27(28)29)4-5-17(18)15-3-6-20(19(13-15)25-24)26(9-1-7-22)10-12-30-11-2-8-23/h3-6,13-14,24H,1-2,9-12H2 |
InChI Key |
RDZWALQYTHVPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N=N)N(CCC#N)CCOCCC#N |
Origin of Product |
United States |
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